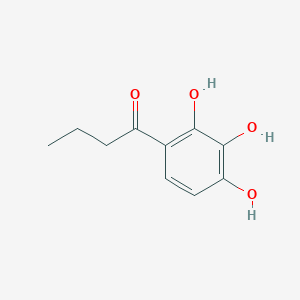

1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

Description

Historical Perspectives and Evolution of Research on 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

Current State and Significance of Academic Inquiry into 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

The current state of academic inquiry into 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- is characterized by a near-complete absence of dedicated studies. Consequently, its significance in any field of research has not been established. In contrast, related phenolic compounds are of significant interest for their potential antioxidant and biological activities. For instance, a structurally similar compound, 2,3,4-trihydroxy-5-methylacetophenone, isolated from palmyra palm syrup, has been reported to exhibit notable antioxidant and broad-spectrum antibacterial properties. nih.gov Such findings for related molecules suggest that 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- could theoretically possess interesting biological activities, but this remains speculative without direct experimental evidence.

Overarching Research Methodologies and Approaches Employed in Studying 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

Given the lack of specific research on 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-, one can only infer the methodologies that would be employed in its study based on the investigation of its isomers and other phenolic compounds. The initial step would involve its chemical synthesis, likely through established methods like the Friedel-Crafts acylation or Hoesch reaction, followed by purification. wikipedia.orgwikipedia.orgsynarchive.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.comyoutube.com

Characterization of the synthesized compound would then be carried out using a suite of analytical techniques. The structural elucidation would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

Mass Spectrometry (MS): To ascertain the molecular weight and fragmentation pattern. nih.gov

Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl and carbonyl moieties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Once synthesized and characterized, any investigation into its biological or chemical properties would likely employ a range of in vitro assays. For example, its potential antioxidant activity could be assessed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov

Table 1: Potential Methodologies for the Study of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

| Research Phase | Methodology | Purpose |

|---|---|---|

| Synthesis | Friedel-Crafts Acylation or Hoesch Reaction | Chemical synthesis from starting materials like pyrogallol (B1678534). |

| Purification | Column Chromatography / Recrystallization | Isolation of the pure compound. |

| Structural Characterization | NMR, MS, IR, UV-Vis Spectroscopy | Determination of the chemical structure and purity. |

| Property Investigation | In vitro assays (e.g., DPPH assay) | Assessment of potential biological or chemical activities. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2437-61-8 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

1-(2,3,4-trihydroxyphenyl)butan-1-one |

InChI |

InChI=1S/C10H12O4/c1-2-3-7(11)6-4-5-8(12)10(14)9(6)13/h4-5,12-14H,2-3H2,1H3 |

InChI Key |

FJTVDEATKNGOFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C=C1)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 Butanone, 1 2,3,4 Trihydroxyphenyl

Established and Novel Synthetic Pathways for 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

No specific established or novel synthetic pathways are documented.

Regioselective and Stereoselective Synthesis Research

There is no available research focusing on the regioselective or stereoselective synthesis of this compound.

Development of Sustainable and Green Chemistry Routes for 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

No literature exists describing the development of green chemistry routes specifically for the synthesis of this compound.

Design and Synthesis of Analogs and Derivatives of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

No studies on the design and synthesis of analogs or derivatives were found.

Structure-Activity Relationship (SAR) Studies on 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- Analogs

There is no information on any biological activity for this compound, and therefore no Structure-Activity Relationship (SAR) studies have been conducted.

Synthesis and Exploration of Prodrugs and Conjugates of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

No research into the development of prodrugs or conjugates for this compound is available.

Natural Occurrence, Distribution, and Biosynthetic Investigations of 1 Butanone, 1 2,3,4 Trihydroxyphenyl

Research on Natural Sources and Isolation Methodologies for 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

A comprehensive search of scientific databases and literature reveals no specific studies that have identified or isolated 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- from a natural source. While other phenolic compounds and ketones are widespread in the plant and microbial kingdoms, this particular isomer has not been reported. Consequently, there are no established methodologies for its isolation from natural materials.

Ecological and Environmental Distribution Studies of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

There is currently no available data on the ecological or environmental distribution of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-. Studies tracking its presence, concentration, or fate in ecosystems such as soil, water, or air have not been conducted. Its potential role in ecological interactions, such as allelopathy or as a signaling molecule, remains uninvestigated.

Elucidation of Enzymatic and Metabolic Biosynthetic Pathways of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

The biosynthetic pathway for 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- has not been elucidated. Research into the precursors, intermediates, and enzymes that could lead to its formation in any organism is absent from the current scientific record.

No studies have identified the specific biosynthetic precursors or intermediates involved in the formation of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-. General biosynthetic pathways for phenolic compounds, such as the shikimate and phenylpropanoid pathways, produce a variety of hydroxylated aromatic molecules that could theoretically serve as precursors. However, the specific metabolic route to this particular butanone derivative is unknown.

As the biosynthetic pathway is unknown, no enzymes have been characterized in relation to the synthesis of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-. The types of enzymes that might be involved, such as polyketide synthases, acyltransferases, or hydroxylases, can be hypothesized based on the biosynthesis of other natural products, but no specific enzymes have been identified or studied for this compound.

There is no information regarding biosynthetic gene clusters responsible for the production of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-. Genomic analyses of plants, fungi, or bacteria have not yet linked any specific gene cluster to the synthesis of this molecule.

Biological and Biochemical Activity Studies of 1 Butanone, 1 2,3,4 Trihydroxyphenyl

Elucidation of Molecular and Cellular Mechanisms of Action of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

The molecular and cellular mechanisms of a compound are typically elucidated through a series of targeted investigations. For 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-, such studies have not been reported in the available scientific literature. The following subsections describe the types of studies that would be required to build a comprehensive understanding of its mechanisms of action.

Investigation of Receptor Interactions and Binding Affinities

To date, there are no published studies detailing the receptor interactions or binding affinities of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-. Investigating these interactions would be a critical first step in understanding its potential pharmacological effects. This would typically involve screening the compound against a panel of known biological receptors to identify any potential binding partners. Should any interactions be identified, further studies would be conducted to determine the binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) and the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).

Studies on Enzyme Modulation and Inhibitory Kinetics

The effect of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- on enzyme activity is another area where specific research is currently lacking. Many phenolic compounds are known to interact with enzymes due to their chemical structure. Future research would likely involve screening the compound against a variety of enzymes to identify any inhibitory or activating effects. If modulation is observed, detailed kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki).

Analysis of Signal Transduction Pathway Perturbations

There is currently no available data on how 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- may affect intracellular signal transduction pathways. Such studies would involve treating cells with the compound and then measuring the activity of key signaling molecules, such as kinases, phosphatases, and second messengers. Techniques like Western blotting, ELISA, and reporter gene assays would be employed to determine if the compound perturbs major signaling cascades, for instance, the MAPK/ERK pathway, the PI3K/Akt pathway, or the NF-κB pathway.

Research into Gene Expression Regulation and Proteomic Changes

The impact of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- on gene expression and the cellular proteome has not been investigated. To understand these effects, researchers would typically utilize techniques such as microarray analysis or RNA sequencing (RNA-Seq) to obtain a global view of changes in gene expression following treatment with the compound. Complementary proteomic studies, using methods like mass spectrometry, would identify alterations in protein levels, providing a more complete picture of the cellular response to the compound.

In Vitro and Ex Vivo Biological Activity Assessments

In vitro and ex vivo studies are fundamental for characterizing the biological activity of a novel compound. For 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-, specific data from such assessments are not present in the current body of scientific literature.

Application of Cell Culture Models for Efficacy and Selectivity Profiling

The use of cell culture models is a cornerstone of efficacy and selectivity profiling for new chemical entities. However, there are no published reports on the application of such models to evaluate 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-. Future research would necessitate the use of various cell lines, representing different tissues and disease states, to assess the compound's potential therapeutic effects and its selectivity. For example, cancer cell lines could be used to screen for anti-proliferative activity, while neuronal cell lines could be employed to investigate neuroprotective or neurotoxic effects. The data from these studies would be crucial for determining the compound's potential for further development.

Data Tables

Due to the absence of specific experimental data for 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- in the scientific literature, no data tables can be generated at this time.

Lack of Publicly Available Research Hinders a Comprehensive Biological Profile of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

Despite a thorough search of scientific literature, no specific studies on the biological and biochemical activities of the chemical compound 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- were identified. Consequently, a detailed article structured around its effects in organotypic slice cultures, isolated tissue preparations, and preclinical in vivo models cannot be generated at this time.

The investigation sought to uncover research pertaining to the following areas:

Preclinical In Vivo Research on Biological Efficacy and Pharmacodynamics:This area of focus would have encompassed a review of animal studies designed to evaluate the compound's therapeutic potential and its mechanism of action within a living organism.

Research into Systemic Responses and Target Engagement in Preclinical Systems:This part of the article would have focused on how the compound is distributed throughout the body, its interaction with specific molecular targets, and the overall physiological response in preclinical models.

The absence of published data for 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- in these specific research contexts makes it impossible to provide an evidence-based article that adheres to the requested scientific rigor and detailed structure. Further research would be required to elucidate the biological and biochemical properties of this particular compound.

Advanced Analytical and Spectroscopic Research Methodologies for 1 Butanone, 1 2,3,4 Trihydroxyphenyl

Chromatographic Method Development for Isolation, Separation, and Quantification Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Optimization

A hypothetical starting method would likely involve:

Stationary Phase: A C18 column, which is standard for retaining nonpolar to moderately polar compounds.

Mobile Phase: A gradient elution using acetonitrile (B52724) (MeCN) and acidified water (e.g., with formic or phosphoric acid) would likely provide adequate separation from other matrix components. sielc.comsielc.com

Detection: A Diode-Array Detector (DAD) or UV detector would be suitable, leveraging the chromophore of the trihydroxyphenyl group.

Optimization would involve adjusting the gradient slope, flow rate, column temperature, and the pH of the aqueous mobile phase to achieve optimal resolution, peak shape, and analysis time. For UHPLC, smaller particle size columns (e.g., <2 µm) could be employed to achieve faster separations and higher efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile and Derivatized Forms

Direct GC-MS analysis of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- is challenging due to the low volatility and high polarity imparted by the three hydroxyl groups. These functional groups would lead to poor chromatographic peak shape and potential thermal degradation in the GC inlet. jfda-online.com

To overcome this, a derivatization step is essential to convert the polar hydroxyl groups into less polar, more volatile moieties. sigmaaldrich.com A common and effective technique for phenols is silylation . researchgate.net

A typical derivatization and analysis workflow would include:

Reaction: The compound would be reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the -OH groups to -O-Si(CH₃)₃ (trimethylsilyl) ethers.

GC Separation: The resulting derivatized compound would be separated on a low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

MS Detection: Electron ionization (EI) would be used to generate a characteristic mass spectrum for identification and quantification.

Without experimental data, a detailed table of retention times and specific mass fragments cannot be provided.

Supercritical Fluid Chromatography (SFC) Applications in 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- Research

There is no specific research documenting the application of Supercritical Fluid Chromatography (SFC) for the analysis of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-. SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase. wikipedia.org It is recognized as a "greener" alternative to normal-phase HPLC and is particularly effective for the separation of chiral compounds and thermally labile molecules. chromatographyonline.com

For a polar compound like 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-, a polar co-solvent (modifier), such as methanol (B129727) or ethanol, would need to be added to the CO₂ mobile phase to ensure elution from the column. researchgate.net SFC could offer faster analysis times and reduced organic solvent consumption compared to traditional HPLC methods. teledynelabs.com

Spectroscopic Investigations for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Specific 1D (¹H, ¹³C) and 2D NMR spectra for 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- are not available in public spectral databases. However, the expected signals can be predicted based on its chemical structure.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (Butanoyl chain) | 0.9 - 1.1 | Triplet (t) | 3H |

| -CH₂- (Butanoyl chain) | 1.6 - 1.8 | Sextet (sxt) | 2H |

| -CH₂-C=O (Butanoyl chain) | 2.8 - 3.1 | Triplet (t) | 2H |

| Ar-H (Aromatic) | 6.5 - 7.5 | Doublet (d) | 1H |

| Ar-H (Aromatic) | 6.5 - 7.5 | Doublet (d) | 1H |

| -OH (Phenolic) | 5.0 - 10.0 | Broad Singlet (br s) | 3H |

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₃ | ~14 |

| -C H₂- | ~18 |

| -C H₂-C=O | ~40 |

| Ar-C (Aromatic C-H) | 105 - 120 |

| Ar-C (Aromatic C-OH & C-C=O) | 125 - 160 |

| -C=O (Ketone) | >195 |

2D NMR Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the butanoyl chain to the trihydroxyphenyl ring. libretexts.org

Mass Spectrometry (MS/MS and High-Resolution MS) for Fragmentation Pathway Analysis

No high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) data for 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- has been published. The molecular formula is C₁₀H₁₂O₄, with an exact mass of 196.0736 g/mol .

Analysis by electron ionization mass spectrometry (EI-MS) would be expected to show fragmentation patterns typical for alkyl phenyl ketones. libretexts.org Key fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the propyl group, resulting in the loss of a propyl radical (•C₃H₇). This would generate a stable acylium ion.

McLafferty Rearrangement: If sterically feasible, this involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, leading to the elimination of a neutral alkene (propene).

Predicted Key Fragments in EI-MS:

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 196 | [C₁₀H₁₂O₄]⁺• | Molecular Ion (M⁺•) |

| 153 | [C₇H₅O₄]⁺ | Alpha-cleavage: Loss of •C₃H₇ |

| 154 | [C₇H₆O₄]⁺• | McLafferty Rearrangement: Loss of C₃H₆ |

HRMS would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy (typically <5 ppm error), while MS/MS experiments would involve isolating the molecular ion (m/z 196) and inducing further fragmentation to elucidate its detailed structure and fragmentation pathways. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the preliminary characterization and functional group analysis of "1-Butanone, 1-(2,3,4-trihydroxyphenyl)-." While specific experimental spectra for this compound are not widely available in public databases, its characteristic spectral features can be predicted based on its chemical structure.

Infrared (IR) Spectroscopy: The IR spectrum of "1-Butanone, 1-(2,3,4-trihydroxyphenyl)-" is expected to exhibit distinct absorption bands corresponding to its key functional groups. A broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the three phenolic hydroxyl groups. The presence of the butyrophenone (B1668137) moiety would be confirmed by a strong absorption band around 1680-1660 cm⁻¹, characteristic of the C=O (carbonyl) stretching of an aryl ketone. Aromatic C-H stretching vibrations are anticipated to appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain would be observed in the 2960-2870 cm⁻¹ region. Aromatic C=C stretching vibrations would likely produce peaks in the 1600-1450 cm⁻¹ range.

Interactive Table: Predicted Infrared (IR) Spectroscopy Data for 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 | O-H Stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2870 | C-H Stretch | Aliphatic (Butyl) |

| 1680-1660 | C=O Stretch | Aryl Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Note: The data in this table is predicted based on the chemical structure and has not been experimentally verified.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of "1-Butanone, 1-(2,3,4-trihydroxyphenyl)-" in a suitable solvent, such as methanol or ethanol, is expected to show absorption bands characteristic of a phenolic compound. Aromatic systems with hydroxyl and carbonyl substituents typically exhibit two main absorption bands. The first, often referred to as the E2-band, is expected in the shorter wavelength region (around 200-240 nm) and is due to the π → π* transitions of the benzene (B151609) ring. The second, the K-band, is anticipated at a longer wavelength (around 270-300 nm) and arises from the n → π* transition of the carbonyl group conjugated with the aromatic ring. The presence of the three hydroxyl groups is likely to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted butyrophenone.

Interactive Table: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| ~220 | π → π | Benzene Ring |

| ~280 | n → π | Conjugated Carbonyl |

Note: The data in this table is predicted based on the chemical structure and has not been experimentally verified.

Application of Hyphenated Analytical Techniques in 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- Research

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of "1-Butanone, 1-(2,3,4-trihydroxyphenyl)-" in complex mixtures and for studying its metabolic fate.

LC-MS/MS and GCxGC-MS for Complex Mixture Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the sensitive and selective quantification of "1-Butanone, 1-(2,3,4-trihydroxyphenyl)-" in biological matrices such as plasma, urine, and tissue extracts. nih.gov A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be suitable for separating the compound from other matrix components. nih.gov The mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap, provides detection and structural information. springernature.com In tandem mass spectrometry (MS/MS), the precursor ion corresponding to the protonated or deprotonated molecule of "1-Butanone, 1-(2,3,4-trihydroxyphenyl)-" is selected and fragmented to produce characteristic product ions, which are then used for quantification in Multiple Reaction Monitoring (MRM) mode. nih.gov

For metabolite profiling, high-resolution mass spectrometry is particularly valuable as it allows for the determination of the elemental composition of potential metabolites. nottingham.ac.uk Common metabolic transformations for polyphenolic compounds include glucuronidation, sulfation, and methylation of the hydroxyl groups, as well as oxidation of the alkyl chain. nottingham.ac.uk

Interactive Table: Potential Metabolites of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- and their Theoretical Mass-to-Charge Ratios (m/z)

| Metabolite | Metabolic Reaction | Theoretical [M-H]⁻ m/z |

| Glucuronide conjugate | Glucuronidation | 371.1035 |

| Sulfate conjugate | Sulfation | 275.0282 |

| Methylated conjugate | Methylation | 209.0870 |

| Hydroxylated metabolite | Oxidation | 211.0663 |

Note: The data in this table is theoretical and for illustrative purposes.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): For the analysis of less polar metabolites or for a broader metabolic profile, GCxGC-MS can be employed, often after a derivatization step to increase the volatility of the polar hydroxyl groups. nih.gov Silylation is a common derivatization technique for phenolic compounds. nih.gov GCxGC provides significantly enhanced separation power compared to conventional GC by using two columns with different stationary phases. nih.gov This is particularly useful for resolving co-eluting compounds in complex biological extracts. nih.gov The mass spectrometer then provides identification based on the mass spectra and fragmentation patterns of the derivatized analytes. researchgate.net

Integration of Analytical Techniques with Biological Assays

The integration of analytical separation techniques with biological assays provides a powerful platform for identifying bioactive compounds within complex mixtures. nih.gov For a polyphenolic compound like "1-Butanone, 1-(2,3,4-trihydroxyphenyl)-," which is expected to possess antioxidant properties, coupling HPLC with an online antioxidant assay is a highly relevant application. nih.gov

In this approach, the sample is first separated by HPLC. The eluent from the HPLC column is then mixed with a reagent for the antioxidant assay, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.govresearchgate.net A detector, typically a UV-Vis spectrophotometer, measures the decrease in absorbance of the radical solution, which indicates the presence of an antioxidant compound. nih.gov This allows for the direct correlation of a peak in the chromatogram with its antioxidant activity. acs.org By coupling this system to a mass spectrometer (HPLC-DAD-MS-antioxidant assay), it is possible to simultaneously obtain the retention time, UV-Vis spectrum, mass spectrum, and antioxidant activity of the compound, facilitating its rapid identification. acs.orgnih.gov

This integrated approach is highly efficient for screening natural product extracts or biological samples for compounds with specific biological activities and for pinpointing the active constituents for further investigation. mdpi.com

Theoretical and Computational Chemistry Studies on 1 Butanone, 1 2,3,4 Trihydroxyphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and molecular orbitals. mdpi.comcmu.edu

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. For phenolic compounds like 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-, the hydroxyl groups significantly influence the HOMO energy levels, making them potential electron donors.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions prone to electrophilic and nucleophilic attacks. For 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-, the oxygen atoms of the hydroxyl and carbonyl groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential.

Table 1: Predicted Electronic Properties of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV to -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.0 eV to -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 3.5 eV to 5.5 eV | Relates to chemical stability and reactivity |

Molecular Docking and Molecular Dynamics Simulations with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the interaction of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- with biological macromolecules, such as proteins and enzymes. utupub.finih.gov These methods are instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand. nih.gov

Molecular Docking: This technique predicts the preferred orientation of the ligand when it binds to a receptor. unja.ac.id For 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-, docking studies would involve placing the molecule into the active site of a target protein. The scoring functions then estimate the binding affinity, typically in kcal/mol. The trihydroxy-substituted phenyl ring is likely to form hydrogen bonds with amino acid residues in the binding pocket, such as serine, threonine, and glutamic acid. The butyryl chain may engage in hydrophobic interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. mdpi.comnih.gov MD simulations can also help in understanding the role of solvent molecules in the binding event.

Table 2: Hypothetical Molecular Docking Results of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- with a Kinase Target

| Parameter | Value | Details |

|---|---|---|

| Binding Affinity | -7.0 to -9.0 kcal/mol | Predicted strength of interaction |

| Key Interacting Residues | GLU, ASP, LYS, SER | Amino acids forming hydrogen bonds |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions | Primary forces driving the binding |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. drugdesign.orgresearchgate.net These models are typically represented by a mathematical equation. nih.gov

For 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- and its analogs, a QSAR model could be developed to predict their potential biological activities, such as antioxidant or enzyme inhibitory effects. nih.gov A QSPR model could predict properties like solubility, melting point, or chromatographic retention time. researchgate.net

The development of a robust QSAR/QSPR model involves several steps:

Data Set Preparation: A diverse set of molecules with known activities or properties is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build the model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Table 3: Relevant Molecular Descriptors for QSAR/QSPR Modeling of Hydroxybutyrophenones

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological | Wiener index, Kier & Hall connectivity indices | Describes molecular branching and shape |

| Geometric | Molecular surface area, Molecular volume | 3D properties influencing interactions |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and reactive properties |

Cheminformatics and Data Mining Approaches for Exploring Analog Space

Cheminformatics and data mining are essential for exploring the vast chemical space around a lead compound like 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-. nih.gov These approaches utilize computational tools to search, filter, and analyze large chemical databases to identify novel compounds with desired properties.

Virtual Screening: This is a key cheminformatics technique used to screen large libraries of compounds against a biological target. nih.govport.ac.uk Ligand-based virtual screening searches for molecules similar to a known active compound. Structure-based virtual screening uses docking to predict the binding of compounds to a target's active site.

Analog Space Exploration: By systematically modifying the structure of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-, a virtual library of analogs can be generated. For instance, the position and number of hydroxyl groups on the phenyl ring can be varied, or the length and branching of the alkyl chain can be altered. These virtual compounds can then be subjected to QSAR predictions and docking studies to prioritize them for synthesis and experimental testing.

Data Mining: Chemical databases such as PubChem, ChEMBL, and ZINC can be mined for compounds structurally similar to 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-. The associated biological data for these compounds can provide valuable insights into the structure-activity relationships and potential new applications for this class of molecules.

Table 4: Hypothetical Analogs of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- for Analog Space Exploration

| Analog | Modification | Predicted Property Change |

|---|---|---|

| 1-(2,4,6-trihydroxyphenyl)butanone | Different hydroxylation pattern | Altered binding mode and selectivity |

| 1-(2,3,4-trimethoxyphenyl)butanone | Methylation of hydroxyl groups | Decreased H-bonding, increased lipophilicity |

| 2-methyl-1-(2,3,4-trihydroxyphenyl)propan-1-one | Branched alkyl chain | Steric effects on binding |

Emerging Research Avenues and Future Directions for 1 Butanone, 1 2,3,4 Trihydroxyphenyl

Interdisciplinary Research Bridging Chemical Biology and Systems Biology

The integration of chemical and systems biology offers a powerful approach to understanding the currently unknown biological activities of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-. By using this compound as a molecular probe, researchers could potentially identify novel protein targets and elucidate its mechanism of action within complex cellular networks. This interdisciplinary strategy could reveal how it influences signaling pathways and metabolic processes.

Future research could focus on synthesizing a variety of analogs of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- to create a chemical library for screening. These efforts, combined with high-throughput screening and quantitative single-cell chemical biology, could identify bioactive compounds and their targets. Such approaches have been successful in the study of other acylphloroglucinols, a class of compounds to which 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- belongs. researchgate.net

Biotechnological Production and Metabolic Engineering Strategies for 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

As a polyketide, 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- is a prime candidate for biotechnological production. Advances in metabolic engineering and synthetic biology could enable the development of microbial cell factories for its sustainable and efficient synthesis from simple carbon sources. mdpi.comfrontiersin.org This approach would involve the heterologous expression of plant-derived type III polyketide synthases (PKSs) in well-characterized microbial hosts like Escherichia coli or Saccharomyces cerevisiae. frontiersin.org

Key metabolic engineering strategies could include:

Enhancing Precursor Supply: Increasing the intracellular pools of starter units (e.g., butyryl-CoA) and extender units (e.g., malonyl-CoA) is crucial for high-yield production. acs.org

Enzyme Engineering: Modifying the structure of PKSs could lead to the production of novel, non-natural polyketides, expanding the chemical diversity of this class of compounds.

Host Strain Optimization: Developing genetically defined host strains that are optimized for polyketide production can significantly improve yields. nih.gov

These strategies have been successfully applied to the production of other aromatic polyketides and could be adapted for 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-. mdpi.com

Exploration of Nanotechnology and Advanced Delivery Systems in Research Contexts

While the biological activities of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- are yet to be discovered, the broader class of phenolic compounds often faces challenges with low solubility and bioavailability. taylorfrancis.com Nanotechnology offers promising solutions to overcome these limitations in a research setting. The encapsulation of this compound within various nanocarriers could enhance its stability and facilitate its delivery to specific cellular targets. nih.govresearchgate.net

Potential nano-delivery systems for future research include:

| Nanocarrier Type | Potential Advantages in Research |

| Lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) | Biocompatibility, ability to encapsulate hydrophobic compounds, potential for targeted delivery. nih.govnih.gov |

| Polymeric nanoparticles | Controlled release profiles, protection of the encapsulated compound from degradation. mdpi.com |

| Nanoemulsions | Increased surface area for enhanced cellular uptake. nih.gov |

These advanced delivery systems could be instrumental in accurately assessing the biological effects of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- in both in vitro and in vivo models.

Identification of Undiscovered Biological Activities and Translational Research Potentials

The structural features of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)-, particularly its trihydroxyphenyl moiety, suggest a range of potential biological activities that warrant investigation. Related phenolic compounds and acylphloroglucinols are known to possess antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. mdpi.comnih.gov

Future research should systematically screen 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- for a variety of biological effects. For instance, its potential as an anti-inflammatory agent could be explored by examining its ability to inhibit inflammatory mediators like nitric oxide. mdpi.com Furthermore, given that other butyrophenones have shown antifungal and herbicidal activities, investigating similar properties for this compound could be a fruitful area of research. researchgate.net

Once promising biological activities are identified, translational research can focus on optimizing the compound's structure to enhance its efficacy and exploring its potential for therapeutic applications. The journey from initial discovery to clinical application is long, but the unique structure of 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- makes it a compelling candidate for further scientific inquiry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.